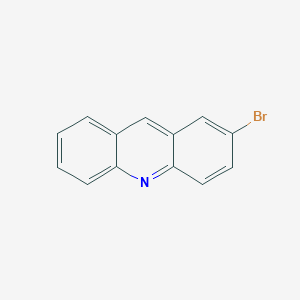

2-Bromoacridine

Description

Direct Electrophilic Bromination of Acridine (B1665455)

Direct electrophilic bromination of the acridine nucleus presents a straightforward approach to introducing a bromine atom onto the heterocyclic ring. However, controlling the position of bromination is a key challenge in this method.

The regioselectivity of electrophilic substitution on the acridine ring is highly dependent on the reaction conditions. Direct bromination of acridine can lead to a mixture of several regioisomers. thieme-connect.com Research has shown that the bromination of acridine in acetic acid predominantly yields 2-bromoacridine, whereas in concentrated sulfuric acid, the major product is 4-bromoacridine. publish.csiro.au This highlights the critical role of the solvent system in directing the electrophile to the desired position. The electronic properties of the acridine ring, with its electron-deficient nature, generally favor electrophilic attack at the 2 and 4 positions. thieme-connect.com

The distribution of isomers in the direct bromination of acridine is a delicate balance of factors. In acidic conditions, such as with sulfuric acid, the acridine nitrogen is protonated, which alters the electronic distribution of the ring and influences the position of electrophilic attack. thieme-connect.com The use of different brominating agents and reaction temperatures can also shift the isomer distribution. For instance, bromination with N-bromosuccinimide (NBS) has been reported to be non-regioselective. thieme-connect.com In contrast, a method using benzyltriethylammonium tribromide has been shown to produce this compound. tandfonline.com

The following table summarizes the influence of reaction conditions on the major monobromoacridine isomer formed:

| Reaction Condition | Major Product | Reference |

| Acetic Acid | This compound | publish.csiro.au |

| Concentrated Sulfuric Acid | 4-Bromoacridine | publish.csiro.au |

| Benzyltriethylammonium tribromide | This compound | tandfonline.com |

Cyclization Reactions in this compound Synthesis

Cyclization reactions offer an alternative and often more controlled route to this compound, typically by constructing the acridine core from appropriately substituted precursors.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. rsc.orgrsc.org The synthesis of this compound can be achieved through a microwave-promoted cyclization of 2-bromodiphenylamine with benzoic acid. researchgate.net This method offers a rapid and efficient alternative to traditional heating methods. researchgate.net

The successful synthesis of this compound via cyclization hinges on the selection of appropriate precursors and the optimization of reaction conditions. A common strategy involves the reaction of a substituted aniline (B41778) with a benzoic acid derivative, followed by cyclization. For instance, N-phenyl-5-bromoisatin can be rearranged to form this compound-9-carboxylic acid. google.com Another approach utilizes the copper-catalyzed amination/annulation cascade between (4-bromophenyl)boronic acid and benzo[c]isoxazole to yield this compound. rsc.org

Optimization of these reactions often involves screening different catalysts, bases, solvents, and temperatures to maximize the yield of the desired product. nih.gov

Advanced Synthetic Strategies Utilizing this compound as a Synthon

This compound serves as a valuable synthon, a building block used in organic synthesis to introduce the acridine moiety into larger, more complex molecules. researcher.life The bromine atom at the 2-position provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. This allows for the construction of a wide array of acridine derivatives with tailored electronic and photophysical properties for applications in materials science and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

4357-58-8 |

|---|---|

Molecular Formula |

C13H8BrN |

Molecular Weight |

258.11 g/mol |

IUPAC Name |

2-bromoacridine |

InChI |

InChI=1S/C13H8BrN/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-8H |

InChI Key |

RJUHNBCPZHLQKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromoacridine

Advanced Synthetic Strategies Utilizing 2-Bromoacridine as a Synthon

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds. illinois.edulibretexts.org In the context of this compound derivatives, it has been utilized to introduce aryl substituents.

A notable example involves the Suzuki-Miyaura coupling of 2-bromo-9-chloroacridine (B13894858) with phenylboronic acid. semanticscholar.org This reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of an aqueous sodium carbonate base and dimethoxyethane as the solvent, yields 2-phenyl-9-chloroacridine. semanticscholar.org The reaction proceeds under an argon atmosphere at 80°C for 4 hours. semanticscholar.org This transformation highlights the selective reactivity of the bromine atom at the C-2 position over the chlorine atom at the C-9 position under these specific Suzuki-Miyaura conditions. The resulting 2-phenyl-9-chloroacridine can be further modified, for instance, through phenoxylation followed by amination to produce 9-amino-2-phenylacridine. semanticscholar.org It is important to note that direct phenylation of 9-amino-2-bromoacridine (B123250) to 9-amino-2-phenylacridine was reported to be unsuccessful. semanticscholar.org

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-9-chloroacridine

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time | Product |

| 2-Bromo-9-chloroacridine | Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | Dimethoxyethane | 80°C | 4 h | 2-Phenyl-9-chloroacridine |

Data from Kamata, 2002. semanticscholar.org

Ullman Condensation and Related Coupling Processes

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom and carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgwikipedia.org While specific examples detailing the direct use of this compound in Ullmann condensations are not extensively documented in the provided search results, the synthesis of acridine (B1665455) derivatives often involves Ullmann-type reactions as a key step. For instance, copper-catalyzed amination protocols, which are related to the Ullmann condensation, have been reported for the synthesis of N-aryl anthranilic acids, which serve as precursors for the construction of 9-chloro- and 9-bromoacridines. nih.gov

One related synthetic route involves the reaction of 9-chloroacridine (B74977) with the anion of 2-bromo-N-methylaniline, generated using sodium hydride in DMF, to produce 9-(2-bromo-N-methylanilino)acridine. psu.edu This intermediate can then undergo intramolecular cyclization to form a polycyclic acridine derivative. psu.edu

Amination Reactions involving this compound

Amination reactions are crucial for introducing nitrogen-containing functional groups, which are prevalent in many biologically active acridine derivatives. This compound can serve as a substrate for such reactions.

For example, 2-bromo-9-aminoacridine can be synthesized and subsequently used in other transformations. semanticscholar.org Furthermore, light-induced manganese(II) catalysis has been shown to be effective for the amination of various aryl halides, including bromoacridine, with a broad range of amines. chemrxiv.org This method demonstrates excellent functional group tolerance, suggesting its potential for the late-stage modification of complex molecules. chemrxiv.org

Another approach involves the cyclization of 9-(2-bromoanilino)acridine to yield 8H-quino[4,3,2-kl]acridine. psu.edu The efficiency of this radical cyclization is significantly improved by N-alkylation of the starting material. psu.edu

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. This trend, known as green chemistry, aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Solvent-Free and Environmentally Benign Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a key technique in green chemistry, often allowing for shorter reaction times, higher yields, and solvent-free conditions. researchgate.net The synthesis of acridine derivatives has benefited from this technology. For instance, a green method for synthesizing acridine derivatives involves the condensation of diphenylamine (B1679370) with carboxylic acids in a heterogeneous medium using a Lewis acid catalyst and a water scavenger under microwave irradiation. researchgate.net This approach offers advantages such as easy product separation and reduced energy consumption. researchgate.net

Another example is the microwave-promoted cyclization of commercially available 2-bromodiphenylamine with benzoic acid to synthesize a bromo-acridine derivative. jst.go.jp This method provides a straightforward route to the acridine core.

Metal-Free Catalysis in Acridine Bromination

The use of metal catalysts, particularly heavy metals, can pose environmental and economic challenges. Consequently, there is growing interest in developing metal-free catalytic systems.

Visible-light-promoted photocatalysis offers a sustainable alternative to traditional methods. acs.org For the bromination of electron-rich aromatic compounds, microporous organic polymers have been developed as heterogeneous, metal-free photocatalysts. acs.org These catalysts can promote the selective bromination using hydrogen bromide as the bromine source and molecular oxygen as a clean oxidant under visible light irradiation. acs.org While not specifically demonstrated for acridine itself in the provided text, this methodology presents a promising avenue for the green synthesis of bromoacridines.

Furthermore, electrochemical methods provide another metal-free approach. For example, the electrochemical C-P bond formation via the reaction of acridine compounds with trialkyl phosphites proceeds without the need for metal catalysts or strong oxidizing agents, leading to selective C9 phosphorylation in high yields. beilstein-journals.org The development of similar electrochemical approaches for the bromination of acridine could further advance the green synthesis of this compound.

Derivatization and Synthesis of 2 Bromoacridine Analogues

Synthesis of Polyhalogenated Acridine (B1665455) Derivatives

The introduction of multiple halogen atoms onto the acridine core significantly influences its chemical and physical properties. The following subsections detail the synthesis of such compounds, with a particular focus on dibrominated acridines.

The synthesis of 2,7-dibromoacridine (B8198655) can be achieved through the direct bromination of acridine. epdf.pub A common method involves reacting acridine with bromine in an acetic acid solution, which results in a mixture of 2-bromoacridine and 2,7-dibromoacridine. epdf.pub Another approach involves the bromination of 9-aminoacridine (B1665356). For instance, the reaction of 9-aminoacridine with benzyltrimethylammonium (B79724) tribromide in acetic acid in the presence of zinc chloride yields 9-amino-2,7-dibromoacridine. semanticscholar.org

A novel synthesis of 2,7-dibromo-9-mesityl-10-methylacridinium perchlorate (B79767) has been developed, which utilizes the heavy atom effect to enhance its photosensitizing properties. researchgate.net This compound has demonstrated the ability to photodynamically inactivate antibiotic-resistant bacteria. researchgate.net

| Starting Material | Reagents | Product | Reference |

| Acridine | Bromine, Acetic Acid | This compound and 2,7-Dibromoacridine | epdf.pub |

| 9-Aminoacridine | Benzyltrimethylammonium tribromide, Acetic Acid, Zinc Chloride | 9-Amino-2,7-dibromoacridine | semanticscholar.org |

This table summarizes synthetic routes to 2,7-dibromoacridine and its derivatives.

The presence of multiple bromine atoms on the acridine ring system has a profound impact on the molecule's electronic properties and reactivity. The dual bromine atoms in 2,7-dibromo-10H-acridin-9-one, for example, create a significant electron-withdrawing effect, which reduces the electron density of the acridinone (B8587238) core. This alteration in electron distribution influences the compound's behavior in chemical reactions, particularly in cross-coupling reactions.

Furthermore, the introduction of bromine atoms can enhance intersystem crossing, a key process in photochemistry. researchgate.net This "heavy-atom effect" facilitates the transition from a singlet excited state to a triplet excited state, which can increase the efficiency of processes like singlet oxygen generation. researchgate.net This principle has been utilized in the design of photosensitizers for photodynamic therapy. researchgate.net The position of the bromine substituents is crucial, as their strategic placement can optimize this effect. researchgate.net For instance, incorporating multiple bromine atoms into organic molecules has been shown to induce near-infrared room-temperature phosphorescence. rsc.org

Functionalization at Position 9 and Other Acridine Ring Positions

The bromine atom in this compound serves as a versatile handle for introducing a wide range of functional groups at various positions of the acridine nucleus, thereby enabling the synthesis of a vast library of derivatives with diverse properties.

9-Aminoacridine and its derivatives are a prominent class of compounds synthesized from bromoacridines. A general and efficient method for preparing 9-aminoacridines involves the reaction of 9-chloro or 9-bromoacridines with an appropriate amine in a polar aprotic solvent. google.com This one-pot method offers a short synthetic route with high yields and is suitable for large-scale production. google.com

For example, 9-amino-2-phenylacridine can be prepared from 2-bromo-9-chloroacridine (B13894858) through a sequence of Suzuki-Miyaura coupling to introduce the phenyl group, followed by phenoxylation and subsequent amination. semanticscholar.org The synthesis of various N-(3-acridin-9-yl-4-substituted-phenyl-alkyl)-arylamides/imides has also been reported, starting from the corresponding 2-substituted anthranilic acids. derpharmachemica.com Additionally, the condensation of 9-aminoacridine with substituted phenacyl, benzoyl, and benzyl (B1604629) halides leads to the formation of N-substituted 9-aminoacridine derivatives. nih.govnih.gov

| Precursor | Reaction Type | Product Class | Reference |

| 9-Bromoacridine (B1601883) | Amination | 9-Aminoacridine | google.com |

| 2-Bromo-9-chloroacridine | Suzuki-Miyaura coupling, Phenoxylation, Amination | 9-Amino-2-phenylacridine | semanticscholar.org |

| 9-Aminoacridine | Condensation with substituted halides | N-substituted 9-aminoacridines | nih.govnih.gov |

This table outlines methods for synthesizing 9-aminoacridine derivatives from bromoacridine precursors.

The bromine atom in bromoacridines is a key reactive site for introducing a variety of other functional groups through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are particularly effective for this purpose. researchgate.net These reactions allow for the formation of carbon-carbon bonds, enabling the attachment of aryl and alkynyl groups to the acridine core. researchgate.netmdpi.com

For instance, a double Sonogashira cross-coupling reaction of a dihalogenated acridine derivative with phenylacetylene (B144264) has been used to synthesize a bis(tolan)amine. mdpi.com The bromine atoms on the acridine ring serve as excellent handles for such transformations. mdpi.com Furthermore, the bromine substituent on a xanthene-based phosphine (B1218219) ligand, a system related to acridines, facilitates oxidative addition reactions with transition metals, a crucial step in many catalytic cycles.

Preparation of Fused and Bridged Acridine Analogues

The reactivity of bromoacridines also extends to the synthesis of more complex, polycyclic systems. New tetracyclic fused acridine analogues bearing an oxazole (B20620) ring have been prepared through an Ullman condensation involving 2-bromobenzoic acid and a benzoxazole (B165842) derivative. researchgate.net This reaction leads to the formation of a linear oxazolo[4,5-b]acridine structure. researchgate.net

The synthesis of benzo[c]acridine derivatives can be achieved through a one-pot, three-component condensation reaction of an aromatic aldehyde, 1-naphthylamine, and dimedone, often facilitated by a nanoporous acid catalyst. scielo.org.mx While this specific example does not directly start from this compound, it illustrates a common strategy for building fused acridine systems. The functionalization of the acridine core, often initiated from a halogenated precursor, is a key step in creating these complex architectures.

Tetracycle Fused Systems Incorporating this compound

The fusion of additional rings onto the acridine framework can significantly modulate its electronic and steric properties, leading to novel compounds with unique characteristics. One approach involves the synthesis of tetracyclic acridine analogues bearing an oxazole ring. This has been achieved through a multi-step sequence starting with the Ullmann condensation of 2-bromo-benzoic acid and benzoxazole to yield linear products. researchgate.net The subsequent cyclization affords oxazolo[4,5-b]acridine, the structure of which has been confirmed by NMR spectroscopy. researchgate.net

Another strategy for constructing tetracyclic systems involves intramolecular cyclization reactions. For instance, the acid-mediated cyclization of 2-oxodiphenylamines containing a sulphoxide group has been extended to create a tetracyclic system in a single step. rsc.org Furthermore, the reaction of 2-hydroxy- or 2-methoxyacridines with formaldehyde (B43269) under strongly acidic conditions can lead to the formation of fused dioxino and dioxepino acridines. thieme-connect.com Specifically, 6,9-dichloro-2-hydroxyacridine reacts to form 9,12-dichloro-1H- Current time information in Bangalore, IN.researchgate.netdioxino[5,4-a]acridine in 70% yield. thieme-connect.com

A distinct approach to tetracyclic acridone (B373769) derivatives involves a synthetic pathway starting from the NaBH4 reduction of quinoxaline, followed by mono-Boc protection. nih.gov The resulting tetrahydroquinoxaline is then reacted with methyl 2-bromobenzoate (B1222928) in the presence of a palladium catalyst. nih.gov Subsequent hydrolysis and acid-catalyzed cyclization produce a tetracyclic pyrazino[3,2,1-de]acridin-7(1H)-one core. nih.gov This intermediate can be further functionalized by reacting with various alkyl, aryl, or heteroaryl moieties. nih.gov

| Starting Materials | Reaction Type | Product | Reference |

| 2-Bromo-benzoic acid, Benzoxazole | Ullmann condensation, Cyclization | Oxazolo[4,5-b]acridine | researchgate.net |

| 2-Oxodiphenylamine with sulphoxide | Acid-mediated cyclization | Tetracyclic sulphoxide-containing acridine | rsc.org |

| 6,9-Dichloro-2-hydroxyacridine, Formaldehyde | Oxymethylation, Cyclization | 9,12-Dichloro-1H- Current time information in Bangalore, IN.researchgate.netdioxino[5,4-a]acridine | thieme-connect.com |

| Quinoxaline, Methyl 2-bromobenzoate | Reduction, Protection, Coupling, Cyclization | Pyrazino[3,2,1-de]acridin-7(1H)-one | nih.gov |

Methanodibenzo[b,f]Current time information in Bangalore, IN.semanticscholar.orgdiazocine Scaffolds

While direct synthesis of methanodibenzo[b,f] Current time information in Bangalore, IN.semanticscholar.orgdiazocine scaffolds from this compound is not extensively documented in the provided context, related radical cyclization approaches to form polycyclic acridines are noteworthy. For example, the radical cyclization of 9-(2-bromoanilino)acridine using tributyltin hydride–AIBN has been explored. psu.edu The cyclization of the parent anilinoacridine was inefficient, but N-alkylation of the amino group significantly improved the yields of the corresponding 8-alkylquinoacridines. psu.edu This highlights the potential of radical-based strategies in constructing complex fused systems derived from bromoacridines.

Synthesis of Bis- and Tetra-acridine Systems Containing this compound Moieties

The construction of molecules containing multiple acridine units has garnered interest due to their potential to interact with biological macromolecules and form unique supramolecular assemblies.

A series of bis- and tetra-acridines have been synthesized using 4-(bromomethyl)acridine as a key intermediate. nih.gov This was prepared in five steps, starting from the Ullmann condensation of ortho-toluidine and 2-bromobenzoic acid. nih.gov The subsequent N-alkylation of various amines and diamines with 4-(bromomethyl)acridine yielded a range of bis- and tetra-acridine compounds. nih.gov For example, the reaction with 1,2-diaminoethane and 1,3-diaminopropane (B46017) afforded the corresponding tetra-acridinyl derivatives. nih.gov

Molecular tweezers incorporating acridine moieties have been designed and synthesized. In one example, 2,4-bis[3-(9-acridinyl)phenyl]-6-phenyl-1,3,5-triazine was prepared via a Suzuki coupling reaction between a triazine diboronic ester and 9-bromoacridine. rsc.org X-ray crystallography revealed that these tweezer-like molecules can form head-to-tail dimers in the solid state. rsc.org Another study describes the synthesis of an acridine dimer linked at the 9-position. rsc.org

Dimeric acridine-4-carboxamides have also been prepared. nih.gov These compounds, linked by a (CH2)3N(Me)(CH2)3 chain, were synthesized by reacting the imidazolides of substituted acridine-4-carboxylic acids with N,N-bis(3-aminopropyl)methylamine. nih.gov This approach has led to the development of potent anticancer agents. nih.gov

| Linker/Core | Acridine Precursor | Product Type | Key Feature | Reference |

| Nitrogen chain | 4-(Bromomethyl)acridine | Bis- and Tetra-acridines | Linked via N-alkylation | nih.gov |

| 1,3,5-Triazine | 9-Bromoacridine | Tweezer-like bis-acridine | Head-to-tail dimerization | rsc.org |

| Direct linkage | 9-Bromoacridine | Acridine dimer | Linked at the 9-position | rsc.org |

| (CH2)3N(Me)(CH2)3 | Acridine-4-carboxylic acid imidazolides | Dimeric acridine-4-carboxamides | Potent anticancer activity | nih.gov |

Strategies for Chiral Acridine Derivatives from Bromoacridines

The introduction of chirality into the acridine scaffold is a significant area of research, particularly for the development of enantioselective therapeutic agents. A notable strategy involves the use of chiral linkers to connect a platinum complex to an acridine moiety. nih.gov A structure-activity relationship study of platinum-acridine agents with linkers derived from chiral pyrrolidine (B122466) and piperidine (B6355638) scaffolds has been performed. nih.gov This led to the discovery of a highly potent and enantioselective anticancer agent containing an (R)-N-(piperidin-3-yl) linker, which was significantly more cytotoxic than its S-enantiomer. nih.gov This highlights the profound impact of stereochemistry on biological activity.

Reactivity and Mechanistic Investigations Involving 2 Bromoacridine

Electrophilic Aromatic Substitution on the Acridine (B1665455) Core

The acridine ring system is susceptible to electrophilic attack, and the presence of a bromine atom at the 2-position influences the regioselectivity of subsequent substitution reactions.

The bromination of acridine itself yields different major products depending on the reaction medium. In concentrated sulfuric acid, 4-bromoacridine is the primary product, whereas in acetic acid, 2-bromoacridine is predominantly formed. publish.csiro.aupublish.csiro.au This highlights the critical role of the solvent and reaction conditions in directing the electrophilic substitution on the acridine nucleus. publish.csiro.aupublish.csiro.au

When a substituent is already present, such as the bromo group in this compound, it directs further electrophilic attack. Generally, electron-donating groups on the acridine ring enhance the regioselectivity of electrophilic substitution. For instance, a substituent at the 2-position can direct incoming electrophiles. thieme-connect.com While specific studies on the further electrophilic substitution of this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution (EAS) suggest that the bromine atom, being an ortho-, para-director, would influence the position of the next incoming electrophile. studysmarter.co.ukyoutube.com The electronic properties of the acridine ring system, which is generally electron-deficient, combined with the directing effect of the bromine atom, will determine the ultimate regiochemical outcome. thieme-connect.comstudysmarter.co.uk

Computational methods, such as the RegioSQM method, have been developed to predict the regioselectivity of EAS reactions in heteroaromatic systems with high accuracy, which can be a valuable tool in planning synthetic routes involving this compound. rsc.org

The choice of acidic medium plays a pivotal role in the mechanism of bromination of acridine. In strongly acidic solutions like concentrated sulfuric acid, the reactive species is often considered to be a positively charged bromine species, which facilitates electrophilic attack on the electron-deficient acridine ring. researchgate.net The use of silver sulfate (B86663) in sulfuric acid is intended to generate these bromine cations. researchgate.net

In contrast, bromination in glacial acetic acid proceeds through a different mechanism, leading to a different isomeric product distribution. publish.csiro.audntb.gov.ua In this less acidic medium, the activation of bromine is not as pronounced, and the reaction pathway is altered, resulting in the preferential formation of this compound. publish.csiro.audntb.gov.ua The specific nature of the brominating agent and the degree of protonation of the acridine nitrogen are key factors that are influenced by the acidity of the medium, thereby controlling the regioselectivity of the reaction. thieme-connect.comresearchgate.net

Table 1: Regioselectivity of Acridine Bromination

| Reaction Medium | Major Monobromo Product |

|---|---|

| Concentrated Sulfuric Acid | 4-Bromoacridine publish.csiro.aupublish.csiro.au |

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom in this compound is a site for nucleophilic attack, enabling the formation of new carbon-nitrogen and carbon-phosphorus bonds.

This compound can participate in C-N cross-coupling reactions, a powerful tool in organic synthesis for the formation of arylamines. These reactions are typically catalyzed by transition metals like palladium or copper. chemrxiv.org For instance, 9-chloroacridine (B74977) reacts with the anion of 2-bromo-N-methylaniline in a process that likely involves nucleophilic aromatic substitution, followed by a radical cyclization. psu.edu While this example involves a different position on the acridine ring, the principles can be extended to this compound.

Light-induced, manganese-catalyzed C-N coupling reactions of aryl halides with amine nucleophiles have also been developed, offering a general and efficient method that may be applicable to this compound. chemrxiv.org These reactions can proceed through a Mn(I)/Mn(III) catalytic cycle. chemrxiv.org The general mechanism for nucleophilic substitution on an aryl halide involves the displacement of the bromide ion by a nucleophile. acsgcipr.org

A notable reaction of substituted 9-chloroacridines, including 9-chloro-2-bromo-acridine, is their reaction with phosphites to form phosphono-acridanes. arkat-usa.org The reaction of 9-chloro-2-bromo-acridine with a cyclic phosphite (B83602) leads to the formation of a bis-phosphonate bearing an acridane moiety. arkat-usa.org

The proposed mechanism involves the initial formation of a monophosphonate, which then eliminates a molecule of HCl to yield a 9-phosphono-acridine intermediate. arkat-usa.org The basic nitrogen of the acridine can then be protonated, and a second molecule of the phosphite adds to form the final bis-phosphonate product. arkat-usa.org This reaction provides a facile route to novel phosphonated acridane derivatives. arkat-usa.org

Radical Anion Formation and Electron Transfer Processes

This compound and its derivatives can undergo electron transfer processes to form radical anions, which are key intermediates in certain reactions.

ESR (Electron Spin Resonance) spectroscopy has been used to study the radical anions of various bromo-substituted acridines. researchgate.net These radical anions can be generated by contacting the bromoacridine with an alkali metal in a solvent like tetrahydrofuran (B95107). researchgate.net The stability and electronic structure of these radical species are of fundamental interest.

Acridine derivatives can also participate in photoredox catalysis. Upon excitation, an acridine radical can act as a potent single-electron reductant. nih.gov This process can be used, for example, in the reductive dehalogenation of aryl halides. The mechanism involves the formation of an arene radical anion, which then fragments to produce an aryl radical. nih.gov

Furthermore, N-N linked biacridine derivatives have been shown to undergo acid-responsive electron transfer disproportionation to form stable radical cations and reduced species. rsc.org This process is initiated by the acid-triggered cleavage of the N-N bond, generating a biradical intermediate that acts as a two-electron acceptor. rsc.org While this specific example does not involve this compound directly, it highlights the capacity of the acridine scaffold to participate in complex electron transfer reactions.

The introduction of a bromine atom into the acridine ring can also influence the efficiency of intersystem crossing, a process that competes with internal conversion between excited states. cdnsciencepub.com

Spectroscopic Characterization of Radical Species

The study of radical species derived from acridines, including this compound, provides valuable insights into their electronic structure and reactivity. Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for the direct detection and characterization of molecules with unpaired electrons, such as free radicals. bruker.com While direct EPR studies specifically on the this compound radical are not extensively detailed in the provided information, the behavior of related acridine radical anions offers a comparative framework. For instance, the analysis of EPR spectra of radical anions from various chloro- and bromo-substituted acridines, generated by contact with alkali metals in tetrahydrofuran, has been accomplished through simulation methods. researchgate.net This approach allows for the determination of hyperfine coupling constants, which are crucial for understanding the delocalization of the unpaired electron within the molecule. researchgate.netpsu.edu

In a broader context, the formation of radical species is often a key step in various chemical reactions. For example, in light-induced manganese(II)-catalyzed C-N coupling reactions, the formation of an acetate (B1210297) radical was observed by EPR spectroscopy, indicating a photoinduced homolysis of the Mn-O bond. chemrxiv.org Although not directly involving this compound, this highlights the utility of EPR in elucidating reaction mechanisms where radical intermediates are postulated. The stability of radical anions of triarylboranes, which are isoelectronic to triarylmethyl neutral radicals, is also studied using UV-vis and EPR spectroscopy, demonstrating the influence of steric shielding on radical stability. psu.edu

The characterization of radical species extends beyond EPR. Spectroscopic techniques like Resonance Enhanced Multiphoton Ionization (REMPI) spectroscopy have been used to study the electronic spectrum of radicals such as the AsF2 radical, providing spectroscopic constants for its ground and excited states. researchgate.net Similarly, the pure rotational spectra of the BrOO radical have been observed using a Fourier-transform microwave spectrometer, allowing for a detailed structural analysis. nih.gov These examples underscore the diverse spectroscopic methods available for characterizing radical species, which could be applied to further investigate the this compound radical.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of this compound are fundamental to understanding its reactivity in redox processes. Cyclic voltammetry (CV) is a key technique used to investigate the reduction and oxidation behavior of chemical species. Studies on chemically similar acridine compounds, such as tacrine (B349632) and 9-aminoacridine (B1665356), reveal that their electrochemical reduction is influenced by the pH of the electrolyte solution. ajol.info These compounds exhibit well-defined reduction peaks, and the reaction mechanism can involve one- or two-electron transfer processes, often coupled with proton transfer. ajol.info

The redox potentials of acridine derivatives are sensitive to their molecular structure. For instance, the introduction of cationic substituents to triarylboranes has been shown to linearly increase their reduction potential. psu.edu Specifically, replacing a mesityl group with an ArN+ group increases the reduction potential by 260 mV. psu.edu This principle suggests that the bromine atom in this compound, being an electron-withdrawing group, will influence its redox potentials compared to the parent acridine molecule.

The stability of the resulting species upon reduction or oxidation is also a critical aspect of the electrochemical behavior. In some systems, like certain oligo-donor-acceptor molecules, both the first and second oxidation steps are reversible, indicating the stability of the radical cation and dication states. scispace.com For a cationic borane (B79455) featuring an acridinium (B8443388) functionality, two reversible reduction waves were observed, corresponding to the formation of stable neutral and anionic derivatives. psu.edu This highlights the potential for this compound to form stable reduced species under specific conditions.

Table 1: Electrochemical Data for Related Acridine and Borane Compounds

| Compound/System | Technique | Key Findings | Reference |

| Tacrine and 9-Aminoacridine | Cyclic Voltammetry (CV) and Osteryoung Square Wave Voltammetry (OSWV) | pH-dependent reduction, quasi-reversible, diffusion-controlled reaction involving 1e-/1H+ or 2e-/2H+ transfer. ajol.info | ajol.info |

| Cationic Triarylboranes | Cyclic Voltammetry (CV) | Reduction potential increases linearly with the number of cationic substituents. psu.edu | psu.edu |

| Cationic Borane sigmaaldrich.com+ | Cyclic Voltammetry (CV) | Two reversible reduction waves at -0.86 and -1.56 V (vs. Fc/Fc+), indicating stable neutral and anionic derivatives. psu.edu | psu.edu |

| Small Molecule Donor-Acceptor Systems (EPBPE and EPPBPPE) | Cyclic and Differential Pulse Voltammetry | Reversible first and second oxidation steps, demonstrating stable radical cation and dication states. scispace.com | scispace.com |

Photochemical Reactivity and Photoinduced Mechanisms

The interaction of this compound with light can initiate a variety of chemical transformations. Its photochemical reactivity is governed by the nature of its excited states and their subsequent decay pathways.

While specific studies on photoinduced reductive elimination in organometallic complexes of this compound were not found in the provided search results, related research provides a basis for understanding such potential reactions. A light-induced Mn(II)-catalyzed C-N coupling of aryl halides has been reported, where light is essential for converting the inactive Mn(II) species into a reactive Mn(I) species, which then participates in the catalytic cycle. chemrxiv.org The proposed mechanism involves the oxidative addition of the aryl bromide to the Mn(I) species, followed by reductive elimination to yield the cross-coupling product and regenerate the Mn(I) catalyst. chemrxiv.org Given that this compound is an aryl bromide, it could potentially undergo similar photoinduced coupling reactions in the presence of suitable organometallic catalysts.

The excited state dynamics of acridine derivatives are often complex and can involve multiple competing processes. Upon photoexcitation, molecules like acridine can undergo intersystem crossing to a metastable triplet state. researchgate.net The excited state lifetimes of acridines can be significantly influenced by their environment; for instance, clustering with water molecules can substantially increase the excited state lifetimes to the nanosecond scale. researchgate.net

Studies on acridone (B373769) dyes, which share a similar core structure, reveal complex excited-state dynamics involving excited-state proton transfer (ESPT) and the formation of excimers. nih.govfrontiersin.org The fluorescence emission of these dyes is often dependent on experimental conditions due to these competing pathways. nih.govfrontiersin.org For acridinedione dyes, both excited state proton and electron transfer reactions with amines have been observed. rsc.org The specific pathway, whether proton or electron transfer, depends on the basicity of the amine and the substitution pattern of the acridinedione. rsc.org

The photophysical properties of acridine derivatives, such as their absorption and fluorescence spectra, are sensitive to solvent polarity. researchgate.net For example, 4-phenoxy-N-methyl-1,8-naphthalimide, an aromatic compound, exhibits a red-shift in its absorption and fluorescence spectra with increasing solvent polarity. researchgate.net Similar solvent effects would be expected for this compound. Furthermore, the formation of a twisted intramolecular charge transfer (TICT) state has been identified in some acridine radical species, which can significantly impact their photophysical behavior and reactivity. unc.edu

Investigation of Protonation Equilibria and pH-Dependent Reactivity

The nitrogen atom in the acridine ring can be protonated, leading to pH-dependent changes in the molecule's properties and reactivity. The basicity of acridine is characterized by a pKa of 5.74 at 25 °C. thieme-connect.com The protonation of the acridine nitrogen significantly alters the electronic distribution within the molecule, which in turn affects its reactivity, particularly at the 9-position. thieme-connect.com

The protonation equilibrium of acridine derivatives can be studied using spectrophotometric or fluorometric titrations. For instance, the pKa of acridine has been estimated by monitoring the changes in its absorption spectrum as a function of pH. researchgate.net The neutral form of acridine exhibits a strong absorption peak around 355 nm, while the protonated (cationic) form shows a weaker, broader absorption band around 400 nm. researchgate.net

The pH of the medium can also influence the excited-state dynamics. For some acridone derivatives, fast protonation or deprotonation reactions can occur during the lifetime of the excited state. frontiersin.org This can lead to different emission properties at different pH values. A fluorescent probe based on Tröger's base with two acridine moieties has been shown to exhibit a linear response to pH in both extreme acidic (1.4–3.4) and alkaline (12.5–15.0) ranges. rsc.org This demonstrates the potential for acridine derivatives to act as pH sensors. The electrochemical behavior of acridine compounds is also markedly pH-dependent, with the reduction potentials and mechanisms varying with the proton concentration in the electrolyte. ajol.info

Advanced Spectroscopic Characterization Techniques in 2 Bromoacridine Research

Mass Spectrometry Techniques

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique used in mass spectrometry for the analysis of large, nonvolatile, and thermally labile molecules. nih.gov The process involves mixing the analyte with a suitable matrix material and depositing it onto a target plate. nih.gov A pulsed laser irradiates the sample, causing the matrix to absorb the laser energy, which leads to the desorption and ionization of the analyte molecules. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). nih.govrapidmicrobiology.com

In the context of synthesizing and identifying bromoacridine compounds, MALDI-TOF MS serves as a crucial tool for confirming the molecular weight and, by extension, the elemental composition of the target molecule. For instance, in studies involving the synthesis of 9-bromoacridine (B1601883), an isomer of 2-bromoacridine, MALDI-TOF MS is employed to verify the successful synthesis. The expected m/z value for the protonated molecule [M+H]⁺ is calculated based on its chemical formula (C₁₃H₈BrN). The experimental spectrum would be expected to show a strong signal corresponding to this calculated mass, confirming the identity of the product. Research on 9-bromoacridine has shown its calculated m/z to be 256.98, with an experimental finding of 257.14, demonstrating the utility of this technique. rsc.org This method is equally applicable for the verification of this compound and its various synthetic derivatives. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a molecule, which corresponds to the excitation of outer electrons. shu.ac.uk The resulting spectrum provides information about the electronic structure of the molecule.

The absorption of UV-visible light by organic molecules like this compound is restricted to functional groups (chromophores) that contain valence electrons of low excitation energy. shu.ac.uk The electronic transitions typically observed in these aromatic heterocyclic systems are π→π* and n→π* transitions. libretexts.org

π→π transitions:* These involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. They are generally characterized by high molar absorptivities. libretexts.org

n→π transitions:* These transitions occur when an electron from a non-bonding orbital (like the lone pair on the nitrogen atom in the acridine (B1665455) ring) is excited to an antibonding π* orbital. libretexts.org These transitions are typically weaker than π→π* transitions. libretexts.org

The UV-Vis spectrum of the parent acridine molecule and its derivatives displays characteristic absorption bands corresponding to these transitions. For acridine, a strong absorption peak is observed around 355 nm. researchgate.net Derivatives often show multiple absorption maxima. For example, a photoactivatable derivative of bromo-acridine (PADI) exhibited absorption maxima at 362 nm, 380 nm, and 400 nm. jst.go.jp Another conjugate derived from 9-bromoacridine showed its main absorption maximum centered at approximately 360 nm. acs.org These absorptions are primarily due to the π→π* transitions within the conjugated acridine ring system. The position and intensity of these bands can be influenced by the substituent (in this case, bromine) and the solvent polarity. shu.ac.uk

| Compound/Derivative | Solvent | Absorption Maxima (λmax) | Reference |

| Acridine | Alkaline (pH > 7) | ~355 nm | researchgate.net |

| Acridine Cation | Acidic | ~400 nm | researchgate.net |

| Photoactivatable Acridine Derivative (PADI) | Et₂O/Toluene | 362 nm, 380 nm, 400 nm | jst.go.jp |

| Acr-Cbl Photocage (from 9-bromoacridine) | Acetonitrile | ~360 nm | acs.org |

| N,N'-bis(acridin-9-yl)-[1,1'-biphenyl]-4,4'-diamine (BC) | CH₂Cl₂ | 461 nm | rsc.org |

UV-Vis spectroscopy is a powerful method for monitoring changes in molecular structure and interactions in real-time. nih.gov By observing shifts in the absorption maxima or changes in absorbance intensity, one can follow processes such as binding events, chemical reactions, or degradation. nih.govscispace.com

For example, the interaction of acridine derivatives with acids can be monitored spectroscopically. Upon the addition of an acid like trifluoroacetic acid (CF₃CO₂H) to a solution of a biacridine derivative, significant changes in the UV-Vis-NIR spectrum are observed, indicating a chemical reaction or interaction. rsc.org This change is often reversible upon neutralization with a base. rsc.org Similarly, the photochemical release of a drug from an acridine-based photocage can be followed by monitoring the decrease in the intensity of the characteristic absorption band of the acridine chromophore over time upon irradiation with light. acs.org These principles are directly applicable to studying the reactivity and interactions of this compound with various chemical species.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted by a substance after it has absorbed photons. It provides information on the excited state properties of molecules.

Upon excitation at a wavelength corresponding to an absorption band, this compound and its derivatives can relax from the excited state by emitting a photon, a process known as fluorescence. The resulting emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (a Stokes shift).

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.edu It is a critical parameter for characterizing fluorescent compounds. The quantum yield is often determined using a comparative method, where the integrated fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield, under identical experimental conditions. uci.eduresearchgate.net

Research on acridine derivatives has revealed a wide range of fluorescence properties. An acridine-based photocage derived from 9-bromoacridine exhibited an emission maximum at 430 nm with a fluorescence quantum yield (ΦF) of approximately 0.15 in acetonitrile. acs.org In contrast, a different biacridine derivative showed strong green fluorescence with an emission maximum at 522 nm and a very high quantum yield of 69% in dichloromethane. rsc.org These variations highlight how the molecular structure and environment significantly impact the emissive properties of the acridine core.

| Compound/Derivative | Solvent | Emission Maximum (λem) | Quantum Yield (ΦF) | Reference |

| Acr-Cbl Photocage | Acetonitrile | 430 nm | ~0.15 | acs.org |

| Acr-Cbl Nano-aggregates | Water | 500 nm | ~0.04 | acs.org |

| N,N'-bis(acridin-9-yl)-[1,1'-biphenyl]-4,4'-diamine (BC) | CH₂Cl₂ | 522 nm | 0.69 | rsc.org |

| 2,8-di(acridin-9-yl)-6H,12H-5,11-methanodibenzo[b,f] rsc.orgubbcluj.rodiazocine (TBA) | Benzene | 518 nm | 0.17 | rsc.org |

Time-resolved fluorescence measurements provide information about the dynamics of the excited state by measuring the fluorescence decay time, or lifetime (τ). bmglabtech.com The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. This measurement is often performed using techniques like time-correlated single-photon counting (TCSPC). nih.gov

The fluorescence lifetime is an intrinsic property of a fluorophore and is generally independent of its concentration. nih.gov It can, however, be affected by various quenching processes, such as interactions with other molecules or changes in the local environment. Therefore, lifetime measurements are valuable for probing molecular interactions and distinguishing between different fluorescent species in a sample. bmglabtech.com For example, studies on 9-substituted acridine derivatives, such as 9-((1-o-Carboranyl)ethynyl)acridine, have utilized photoluminescence lifetime measurements to investigate the origin of their emission, particularly to distinguish between monomer and excimer (excited-state dimer) emission in the solid state. kyoto-u.ac.jp Such analyses are crucial for understanding the photophysical behavior of this compound in different states and environments.

pH-Dependent Photophysical Properties and Sensing Response

The photophysical properties of acridine and its derivatives, including this compound, are markedly influenced by the pH of their environment. The nitrogen atom in the acridine ring can be protonated in acidic conditions, leading to significant changes in the electronic structure and, consequently, the absorption and fluorescence spectra. The ground state pKa of the parent acridine is approximately 5.1 to 5.6, while in the excited state, it becomes a stronger base with a pKa of 10.6. mdpi.com

In acidic solutions (pH below the pKa), the acridine nucleus exists in its protonated (acridinium) form. This form typically exhibits absorption maxima at longer wavelengths compared to the neutral form. For instance, acridinium (B8443388) ions show a broad absorption band centered around 400 nm, which is absent in the neutral species at pH values above 7. nih.govarkat-usa.org The neutral form, which dominates in alkaline conditions, typically shows a strong absorption peak around 355 nm. arkat-usa.org

The fluorescence emission is also highly pH-dependent. The neutral acridine molecule generally displays a blue fluorescence. nih.gov Upon protonation, a noticeable red-shift in the emission spectrum is often observed. For example, some acridine derivatives show a fluorescence maximum around 420 nm at neutral or higher pH, which can shift to approximately 520 nm in acidic environments. researchgate.net This significant shift occurs because protonation alters the energy levels of the excited state. An isosbestic point in the emission spectra during pH titration is often indicative of an equilibrium between two distinct species—the neutral and protonated forms. researchgate.net This pH-sensitive fluorescence makes acridine derivatives, and by extension this compound, potential candidates for the development of fluorescent pH sensors. mdpi.com The introduction of the bromo-substituent at the 2-position is expected to influence the pKa and the precise wavelengths of absorption and emission due to its electronic effects on the acridine core, though specific data for this compound is not extensively detailed in the cited literature.

Table 1: General pH-Dependent Photophysical Characteristics of the Acridine Core

| pH Condition | Dominant Species | Typical Absorption (λmax) | Typical Emission (λem) |

|---|---|---|---|

| Acidic (pH < 5) | Protonated (Acridinium) | Red-shifted (e.g., ~400-440 nm) | Red-shifted (Green/Yellow) |

| Neutral/Alkaline (pH > 7) | Neutral (Acridine) | ~355 nm | Blue fluorescence |

Note: Specific wavelengths can vary based on substituents and solvent.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their interactions. jascoinc.com While this compound itself is an achiral molecule, it can exhibit induced circular dichroism (ICD) upon interaction with chiral macromolecules like DNA. nih.gov This phenomenon provides valuable information about the binding mode and the conformational changes induced in the biomolecule.

Studies of Chiral Interactions with Biomolecules

Acridine derivatives are well-known for their ability to intercalate between the base pairs of DNA. mdpi.comnih.gov This interaction places the planar acridine ring in the chiral environment of the DNA helix, leading to an induced CD signal. nih.gov Research on N10-alkylated 2-bromoacridones, which are structurally related to this compound, has demonstrated their interaction with Calf Thymus DNA (CT-DNA). nih.gov These studies utilize CD measurements to characterize the binding affinity and conformational effects. The binding of these compounds to DNA perturbs the DNA's own CD spectrum, which typically has a positive band around 275 nm and a negative band around 245 nm, characteristic of the B-form helix. mdpi.comresearchgate.net

Induced CD Signals upon Binding

When an achiral molecule like an acridine derivative binds to DNA, an induced CD (ICD) spectrum often appears in the absorption region of the ligand. nih.govnih.gov The nature of this ICD signal is highly informative about the binding geometry. For acridine derivatives, intercalation typically results in a weak ICD signal, whereas groove binding can produce stronger signals. jascoinc.comnih.gov

In studies of N10-alkylated 2-bromoacridones with CT-DNA, the binding was characterized using spectrophotometric titrations and CD measurements. nih.gov The binding constants (K) for a series of these compounds were found to be in the range of 0.3 to 3.9 x 10⁵ M⁻¹, indicating a strong interaction. nih.gov The observation of hypochromism (a decrease in absorption intensity) and changes in the DNA's intrinsic CD spectrum upon addition of the 2-bromoacridone (B3056876) derivatives confirm the interaction, which is consistent with an intercalative binding mode. mdpi.comnih.gov These findings suggest that this compound would likely exhibit similar behavior, with its binding to DNA inducing a characteristic CD spectrum that can be used to analyze the binding mode and affinity.

Table 2: DNA Binding Data for a Representative N10-alkylated 2-Bromoacridone Derivative

| Compound | Biomolecule | Binding Constant (K) (M⁻¹) | Spectroscopic Observation | Reference |

|---|---|---|---|---|

| Compound 9 (An N10-alkylated 2-bromoacridone) | Calf Thymus DNA | 0.39768 x 10⁵ | Hypochromism (28-54%), Changes in CD spectrum | nih.gov |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique is crucial for understanding the solid-state packing, intermolecular interactions, and polymorphism of compounds like this compound.

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction (SC-XRD) provides precise information on bond lengths, bond angles, and the unit cell parameters of a crystalline material. While specific single-crystal data for this compound is not available in the searched literature, studies on closely related compounds illustrate the power of this technique. For example, the hydrolysis of 9-bromoacridine was shown to produce a new polymorph of acridone (B373769), whose structure was determined by SC-XRD. acs.org The analysis revealed a triclinic crystal system with the P1 space group and provided detailed information on hydrogen bonding and π-π stacking interactions that stabilize the crystal lattice. acs.org The N···O distances were found to be 2.769 and 2.753 Å, and the closest contact between parallel acridyl moieties was 3.425 Å. acs.org Such data is fundamental for understanding structure-property relationships in the solid state.

Table 3: Illustrative Single Crystal X-ray Diffraction Data for Acridone (Form II) derived from 9-Bromoacridine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | acs.org |

| Space Group | P1 | acs.org |

| a (Å) | Value not specified in abstract | acs.org |

| b (Å) | Value not specified in abstract | acs.org |

| c (Å) | Value not specified in abstract | acs.org |

| α (°) | Value not specified in abstract | acs.org |

| β (°) | Value not specified in abstract | acs.org |

| γ (°) | Value not specified in abstract | acs.org |

| Volume (ų) | Value not specified in abstract | acs.org |

| Z | Value not specified in abstract | acs.org |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases and to assess the purity of a bulk sample. The PXRD pattern is a fingerprint of a specific crystalline solid. In the study of acridone polymorphs formed from bromoacridine precursors, PXRD was used to compare the experimentally obtained powder pattern with one calculated from single-crystal data. acs.org This comparison confirmed the identity and phase of the bulk material synthesized. The experimental powder pattern for the new acridone polymorph showed distinct peaks that differentiated it from a previously known form, highlighting the technique's utility in studying polymorphism. acs.org For this compound, PXRD would be essential for routine characterization, quality control, and studying any potential polymorphic forms.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive analytical technique employed for the detection and characterization of chemical species that possess one or more unpaired electrons. taylorfrancis.comuoc.gr Such species are termed paramagnetic. While this compound is a diamagnetic compound in its ground state (lacking unpaired electrons), it can be converted into paramagnetic radical ions through chemical or electrochemical reduction or oxidation processes. taylorfrancis.comnsf.gov ESR spectroscopy is the definitive method for studying these radical species, providing detailed insights into their electronic structure and environment. arxiv.org

The generation of a paramagnetic radical is a prerequisite for ESR analysis. For acridine and its derivatives, radical anions have been successfully generated by treating them with alkali metals, such as sodium or potassium, in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net This process involves the transfer of an electron from the alkali metal to the lowest unoccupied molecular orbital (LUMO) of the acridine molecule. Similarly, electrochemical methods can be used to generate radical ions in situ within the ESR spectrometer. uoc.gr The chemical reduction of a related acridinium derivative has been shown to yield a stable acridine borane (B79455) radical, which was confirmed by EPR spectroscopy. nsf.gov In other cases, acid stimulus has been used to trigger electron transfer disproportionation in biacridine derivatives, leading to the formation of stable paramagnetic radical cations observable by ESR. rsc.org

The ESR spectrum of an acridine radical anion is characterized by its g-factor and hyperfine structure. The hyperfine structure arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei possessing non-zero spin, such as ¹H and ¹⁴N. tandfonline.com Analysis of these hyperfine coupling constants (hfc) allows for the mapping of the spin density distribution across the molecule, revealing which atoms bear the highest share of the unpaired electron. researchgate.net

Research on the radical anions of acridine and its halogenated derivatives has provided a framework for understanding the potential ESR characteristics of the this compound radical. In a study involving various halogenated acridines, including bromo-substituted derivatives, ESR spectra were measured and analyzed using simulation methods. researchgate.netresearchgate.net A significant finding from this research was that hyperfine coupling from the bromine atoms was not observed in the ESR spectra of the bromoacridine anion radicals. researchgate.net The analysis focused on the couplings to the nitrogen and hydrogen nuclei to determine the spin distribution in the aromatic core.

Furthermore, studies have shown that acridine anion radicals can form ion pairs with the alkali metal counterion (e.g., Na⁺) used in the reduction process, which can be detected through the appearance of metal hyperfine splitting in the ESR spectrum. researchgate.net However, in the case of bromoacridine anion radicals, no significant difference in spectra was noted between reductions performed with sodium versus potassium, suggesting the nature of the ion pair may differ from that of the unsubstituted acridine radical. researchgate.net

While specific experimental ESR data for the this compound radical anion is not extensively detailed in the cited literature, the established principles and findings from its parent compound, acridine, and other halogenated analogues provide a robust foundation for its potential analysis. The expected ESR spectrum would be primarily defined by hyperfine couplings to the ¹⁴N nucleus and the protons of the acridine ring system.

Table 1: Experimental Hyperfine Coupling Constants for Acridine Anion Radical (in Tetrahydrofuran with Sodium)

| Position | Coupling Constant (Gauss) |

| N | 2.58 |

| H9 (meso) | 5.25 |

| H4, H5 | 3.01 |

| H1, H8 | 2.05 |

| H2, H7 | 0.98 |

| H3, H6 | 0.98 |

| Na⁺ | 1.15 |

| Data sourced from simulation of experimental spectra. researchgate.netresearchgate.net |

Theoretical and Computational Studies of 2 Bromoacridine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules like 2-bromoacridine at the atomic and electronic levels. These methods allow for the prediction of molecular geometries, electronic structures, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. By approximating the electron density, DFT can accurately calculate key parameters. For this compound, a DFT study would typically involve geometry optimization to determine the most stable three-dimensional structure. This would provide bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results for this compound.)

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

This table is for illustrative purposes only.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate descriptions of the electronic structure of molecules. For this compound, ab initio calculations would offer a detailed picture of the molecular orbitals and their energies, providing a rigorous benchmark for the results obtained from DFT methods. These calculations are computationally more intensive than DFT but can be crucial for validating electronic properties and understanding electron correlation effects.

Excited State Calculations for Photophysical Prediction

To understand the photophysical properties of this compound, such as its absorption and emission of light, excited state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and commonly used method for this purpose. TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum. The oscillator strengths calculated by TD-DFT provide an indication of the intensity of these electronic transitions. Furthermore, these calculations can shed light on the nature of the excited states, for instance, whether they are of π-π* or n-π* character, which is crucial for understanding the molecule's fluorescence or phosphorescence behavior.

Table 2: Hypothetical TD-DFT Predicted Photophysical Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results for this compound.)

| Parameter | Predicted Value |

| First Singlet Excitation Energy (S1) | 3.1 eV |

| Wavelength of Max. Absorption (λmax) | 400 nm |

| Oscillator Strength (f) | 0.15 |

| Nature of Transition | π-π* |

This table is for illustrative purposes only.

Prediction of Reactivity and Regioselectivity

Computational chemistry provides valuable tools for predicting how and where a molecule is likely to react. For this compound, these methods can be used to understand its susceptibility to electrophilic attack and to model potential reaction pathways.

Correlation of Electrophilic Substitution with Theoretical Reactivity Parameters

The sites on the acridine (B1665455) ring that are most susceptible to electrophilic substitution can be predicted using various theoretical reactivity parameters derived from quantum chemical calculations. These parameters, often referred to as reactivity indices, include the distribution of electron density, the Fukui functions, and the local softness. By analyzing these parameters, it is possible to identify the atoms with the highest propensity to react with an electrophile. For this compound, these calculations would be essential in predicting the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation. The bromine atom at the 2-position will influence the electron distribution across the acridine scaffold, and computational analysis can quantify this effect on the reactivity of different positions.

Computational Modeling of Reaction Pathways and Transition States

Beyond predicting where a reaction might occur, computational modeling can also elucidate the "how" by mapping out the entire reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, it is possible to determine the activation energy of the reaction, which is a key factor in determining the reaction rate. For a given electrophilic substitution reaction on this compound, computational methods can be used to model the step-by-step mechanism, including the formation of the sigma complex (Wheland intermediate) and the subsequent deprotonation to restore aromaticity. This level of detail is invaluable for understanding the underlying factors that control the reaction's feasibility and outcome.

Molecular Modeling of Intermolecular Interactions

Computational modeling provides invaluable insights into the non-covalent interactions that govern the behavior of this compound and its derivatives at the molecular level. These studies are crucial for understanding their interactions with biological macromolecules and their assembly in supramolecular systems.

DNA/RNA Binding Modes (Intercalation, Minor Groove Binding)

The interaction of acridine derivatives with nucleic acids is a well-established area of study, and the introduction of a bromine atom at the 2-position is known to modulate these interactions. While detailed molecular modeling studies specifically focused on this compound are limited in the publicly available literature, research on closely related compounds provides a strong basis for understanding its potential binding modes.

Experimental studies have shown that linking a fluorophore to this compound results in a conjugate with good selectivity for triplex DNA sequences over duplex DNA. aston.ac.ukaston.ac.uk This suggests that the bulky bromine atom at the C2 position may sterically hinder classical intercalation into the narrow grooves of duplex DNA, thereby favoring binding to the wider groove of triplex DNA or other non-canonical DNA structures.

Computational studies on the parent acridine molecule's interaction with DNA have revealed that it binds via intercalation, a process that modifies the DNA structure and can inhibit replication. nih.gov These studies, using quantum mechanics calculations, have highlighted the importance of hydrogen bonds between the acridine molecule and the DNA, as well as van der Waals interactions, in stabilizing the complex. nih.gov The binding energy of acridine with DNA has been shown to be significant, indicating effective interaction. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful tools to differentiate between intercalation and minor groove binding. For a molecule like this compound, docking studies could predict the most favorable binding pose, and MD simulations would provide insights into the stability of the complex over time. The table below outlines the typical energetic and structural parameters obtained from such simulations, illustrated with hypothetical data for this compound based on studies of similar intercalators and groove binders.

Table 1: Hypothetical Molecular Docking and MD Simulation Parameters for this compound-DNA Interaction

| Parameter | Intercalation Mode | Minor Groove Binding Mode |

|---|---|---|

| Binding Energy (kcal/mol) | -8.0 to -10.0 | -6.0 to -8.0 |

| Key Interacting Residues | Base pairs at the intercalation site | A-T rich regions |

| Dominant Interactions | π-π stacking, van der Waals | Hydrogen bonds, electrostatic |

| RMSD of Ligand (Å) | < 2.0 | < 2.5 |

| DNA Structural Changes | Unwinding of the helix, increase in length | Bending of the helix |

This table is illustrative and based on general knowledge of DNA-ligand interactions. Specific values for this compound would require dedicated computational studies.

Host-Guest Interactions in Supramolecular Chemistry

The planar, aromatic structure of the acridine scaffold makes it an interesting component in the design of host molecules in supramolecular chemistry. While specific studies on host-guest complexes of this compound are not widely reported, computational studies on similar acridine-based hosts provide a framework for understanding their potential interactions.

A computational study of an acridine diacid cleft-like host complexed with pyrazine (B50134) demonstrated the utility of molecular mechanics and quantum chemical methods in elucidating the geometry and energetics of such complexes. nih.gov This study supported a two-point hydrogen bonding interaction mechanism between the host and guest. nih.gov

The bromine atom in this compound could potentially participate in halogen bonding, a directional non-covalent interaction, with electron-donating guest molecules. This could be explored through molecular modeling to design novel host-guest systems. The table below presents a hypothetical summary of a computational analysis of this compound as a host for a generic guest molecule.

Table 2: Hypothetical Computational Data for a this compound Host-Guest Complex

| Parameter | Value | Method |

|---|---|---|

| Binding Free Energy (ΔG_bind) | -5.2 kcal/mol | MM/PBSA |

| Host-Guest Intermolecular Distance | 3.5 Å (Br...Guest) | DFT Optimization |

| Dominant Interaction Type | Halogen Bonding, π-π Stacking | NCI Plot Analysis |

| Calculated Association Constant (Ka) | 1.5 x 10^3 M^-1 | Thermodynamic Integration |

This table is for illustrative purposes. The values are hypothetical and would depend on the specific guest molecule and computational methodology.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is relatively straightforward due to its rigid, planar tricyclic aromatic ring system. The acridine moiety itself is planar, and the bromine substituent at the 2-position does not introduce any significant rotational freedom that would lead to distinct conformers. Theoretical studies, typically employing Density Functional Theory (DFT), would confirm the planarity of the molecule and provide precise bond lengths and angles.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution. These simulations track the atomic motions of the molecule over time, providing insights into its solvation and dynamics. For a rigid molecule like this compound, MD simulations would primarily show translational and rotational motion, with vibrations within the aromatic structure. Key parameters that can be extracted from MD simulations are summarized in the table below.

Table 3: Typical Parameters from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Description | Typical Finding |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the deviation of the molecule's structure from a reference structure over time. | A low RMSD value, confirming the rigidity of the acridine core. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule. | A stable Rg value, consistent with a lack of major conformational changes. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Fluctuations in SASA would indicate how the molecule interacts with the surrounding water molecules. |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from the solute. | Would reveal the structure of the solvation shell around this compound. |

Lattice Energy Calculations for Crystalline Forms

The lattice energy is a fundamental property of a crystalline solid, representing the energy released when gaseous ions or molecules come together to form a crystal lattice. The calculation of lattice energy requires knowledge of the crystal structure, which is determined experimentally by techniques such as X-ray diffraction.

As of the current literature survey, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). nih.govre3data.org Therefore, a direct calculation of its lattice energy based on experimental data is not possible.

However, if the crystal structure were known, the lattice energy could be calculated using computational methods such as those based on atom-atom potentials or more sophisticated quantum mechanical approaches like periodic DFT calculations. These methods sum up the interaction energies between a central molecule and all surrounding molecules in the crystal lattice. The calculation would involve the unit cell parameters (a, b, c, α, β, γ) and the fractional atomic coordinates of all atoms in the asymmetric unit.

The table below illustrates the kind of data that would be required and the potential results from a lattice energy calculation, using hypothetical values for this compound.

Table 4: Hypothetical Data for Lattice Energy Calculation of this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 6.0 Å, c = 12.0 Å, β = 95° |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Lattice Energy (DFT) | -25.5 kcal/mol |

| Calculated Lattice Energy (Atom-Atom Potential) | -24.8 kcal/mol |

The data in this table are purely hypothetical and serve to illustrate the parameters involved in a lattice energy calculation.

Research Applications of 2 Bromoacridine and Its Derivatives

As Chemical Probes and Sensing Platforms

The rigid, planar structure and inherent fluorescence of the acridine (B1665455) core make it an excellent scaffold for the design of chemical probes. The introduction of a bromine atom at the 2-position provides a reactive handle for further chemical modification, allowing for the fine-tuning of the molecule's properties to suit specific sensing applications.

Fluorescent Probes for pH Sensing

Acridine and its derivatives have long been recognized for their utility as fluorescent pH indicators. chemscene.com The nitrogen atom in the acridine ring can be protonated, leading to significant changes in the molecule's electronic structure and, consequently, its fluorescence properties. This pH-dependent behavior is the basis for their use as pH sensors.

While many acridine-based probes are effective in acidic conditions, researchers have developed novel derivatives capable of sensing a wider pH range, including extreme alkaline conditions. rsc.org For instance, a dual-response fluorescent probe, TBN, was synthesized by coupling two acridine moieties to a Tröger's base core. rsc.orgnih.gov This particular probe demonstrated a linear response in the extreme pH ranges of 1.4–3.4 and 12.5–15.0. rsc.orgnih.gov The synthesis of such probes often utilizes cross-coupling reactions where a bromoacridine, such as 9-bromoacridine (B1601883), is a key reactant. nih.gov The development of these probes is significant as few fluorescent sensors can operate under such extreme acidic or alkaline conditions. rsc.org

| Probe Name | Core Structure | Effective pH Range(s) | Key Feature |

|---|---|---|---|